REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:12]N(C)C)=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[C-]#N.[Na+].[CH3:21][N:22](C=O)C>CCOC(C)=O>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:12][C:21]#[N:22])=[CH:8][NH:9]2)=[CH:5][CH:4]=1 |f:1.2|
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Name
|
6-Trifluoromethyl-N,N-dimethyl-1H-indole-3-methanamine
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Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C2C(=CNC2=C1)CN(C)C)(F)F
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Name
|
|
Quantity
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0.72 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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2 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 6 hours
|
Duration
|
6 h
|
Type
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EXTRACTION
|
Details
|
The product was extracted with EtOAc
|
Type
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WASH
|
Details
|
the organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C2C(=CNC2=C1)CC#N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |